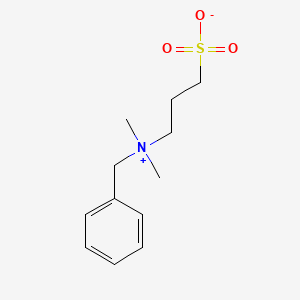

NDSB-256

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJASPJNLSQOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NDSB-256: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the non-detergent sulfobetaine NDSB-256, detailing its chemical properties, mechanism of action, and applications in protein research and drug development.

Introduction

This compound, or 3-(Benzyldimethylammonio)propane-1-sulfonate, is a non-detergent sulfobetaine, a class of zwitterionic compounds widely utilized in protein chemistry. These molecules possess a unique amphipathic nature, with a hydrophilic sulfobetaine head group and a short, hydrophobic tail. This structure allows them to interact favorably with proteins, preventing aggregation and facilitating proper folding without the denaturing effects of traditional detergents. This guide provides a comprehensive overview of this compound, its chemical characteristics, and its practical applications for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties of this compound

This compound is a synthetic, solid compound that is highly soluble in water. Its zwitterionic nature, conferred by the presence of both a quaternary ammonium cation and a sulfonate anion, allows it to remain charged over a wide pH range. A key feature of non-detergent sulfobetaines is their inability to form micelles, which distinguishes them from conventional detergents and allows for their easy removal from protein solutions via dialysis.[1][2][3][4]

| Property | Value | Reference |

| Chemical Name | 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate | [5] |

| Common Name | This compound | |

| CAS Number | 81239-45-4 | |

| Molecular Formula | C₁₂H₁₉NO₃S | |

| Molecular Weight | 257.35 g/mol | |

| Appearance | White solid | |

| Solubility in Water | 200 mg/mL | |

| Purity | ≥99% (TLC) | |

| UV Absorption | Does not absorb significantly in the near UV range | |

| Effective Concentration | 0.5 - 1.0 M for protein applications |

Mechanism of Action

The primary role of this compound in protein chemistry is to prevent aggregation and facilitate the correct folding of proteins. It is believed to achieve this by interacting with early folding intermediates. The hydrophobic benzyl group of this compound can interact with exposed hydrophobic patches on unfolded or partially folded proteins. This interaction is thought to stabilize these intermediates, preventing them from aggregating with one another and allowing them to proceed along the correct folding pathway.

Furthermore, studies have suggested that this compound can accelerate the rate of proline cis-trans isomerization, a key rate-determining step in the folding of many proteins. By facilitating this isomerization, this compound can enhance the overall efficiency of protein refolding.

Experimental Protocols

While optimal conditions will vary for each specific protein, the following protocols provide a general framework for the use of this compound in common applications.

Protein Refolding from Inclusion Bodies

Inclusion bodies are dense aggregates of misfolded protein often formed during recombinant protein expression in bacteria. This compound can be a valuable additive in the refolding buffer to improve the yield of active protein.

General Protocol:

-

Inclusion Body Solubilization: Isolate inclusion bodies from the cell lysate by centrifugation. Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to break disulfide bonds.

-

Refolding by Dilution: Rapidly dilute the solubilized protein into a refolding buffer to a final protein concentration of 10-100 µg/mL. The refolding buffer should have a pH and ionic strength optimal for the target protein and should contain this compound at a concentration of 0.5 M to 1.0 M. A redox shuffling system (e.g., reduced and oxidized glutathione) may also be included to facilitate correct disulfide bond formation.

-

Incubation: Gently stir the refolding mixture at a low temperature (e.g., 4°C) for a period ranging from several hours to overnight to allow for proper folding.

-

Purification: Remove this compound, residual denaturant, and any remaining aggregated protein by methods such as dialysis, diafiltration, or chromatography (e.g., size-exclusion or affinity chromatography).

Protein Extraction

NDSBs can enhance the extraction yield of certain proteins, particularly those associated with membranes, the nucleus, or the cytoskeleton, by improving their solubility.

General Protocol:

-

Lysis Buffer Preparation: Prepare a lysis buffer appropriate for the cell or tissue type. Add this compound to the lysis buffer at a final concentration of 0.5 M to 1.0 M.

-

Homogenization: Resuspend the cells or tissue in the NDSB-containing lysis buffer and homogenize using standard methods (e.g., sonication, French press).

-

Clarification: Centrifuge the lysate to pellet cellular debris. The supernatant will contain the solubilized proteins.

-

Downstream Processing: The clarified lysate can then be used for subsequent purification steps. This compound can be removed during these steps if necessary.

Protein Crystallization

This compound can be used as an additive in crystallization screens to improve crystal quality or to obtain crystals when other conditions have failed. It is thought to work by preventing non-specific aggregation, thereby allowing for the ordered arrangement of protein molecules into a crystal lattice.

General Protocol:

-

Protein Preparation: Prepare a highly pure and concentrated solution of the target protein in a suitable buffer.

-

Crystallization Screening: Set up crystallization trials using standard methods such as vapor diffusion (sitting or hanging drop). Include this compound as an additive in the crystallization screen at concentrations typically ranging from 0.1 M to 1.0 M. It can be added either to the protein solution or to the reservoir solution.

-

Optimization: If initial hits are obtained, optimize the crystallization conditions by varying the concentrations of this compound, precipitant, and other buffer components.

Conclusion

This compound is a versatile and effective tool for researchers and drug development professionals working with proteins. Its non-denaturing, zwitterionic nature, combined with its ability to prevent aggregation and facilitate proper folding, makes it a valuable additive in a wide range of applications, from improving the yield of recombinant proteins to aiding in the challenging process of protein crystallization. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in the laboratory.

References

NDSB-256: A Technical Guide to its Mechanism of Action in Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry, particularly in the challenging process of in vitro protein refolding. Among these, NDSB-256 has garnered significant attention for its ability to enhance the yield of functional proteins from denatured states. This technical guide provides an in-depth exploration of the mechanism of action of this compound in protein folding. It details the current understanding of how this compound interacts with folding intermediates to prevent aggregation, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its application and analysis, and presents visual representations of its proposed mechanism and experimental workflows.

Introduction: The Challenge of Protein Folding and the Role of this compound

The correct three-dimensional structure of a protein is paramount to its biological function. However, during recombinant protein production or in response to environmental stress, proteins can misfold and aggregate, forming non-functional and often toxic species. The recovery of active proteins from these aggregated states, a process known as refolding, is a critical bottleneck in research and biopharmaceutical production.

This compound is a chemical chaperone, a small molecule that assists in the proper folding of proteins without being part of the final structure.[1][2] Its zwitterionic nature, conferred by a sulfobetaine head group, and a short hydrophobic benzyl group, allows it to interact favorably with proteins in aqueous environments.[3][4] Unlike detergents, NDSBs like this compound do not form micelles, a property that simplifies their removal from the final protein preparation through methods like dialysis.[5]

The primary role of this compound in protein folding is the prevention of aggregation. It achieves this by interacting with early folding intermediates, which are transient and aggregation-prone species with exposed hydrophobic surfaces. By stabilizing these intermediates, this compound shifts the balance from off-pathway aggregation towards the on-pathway folding route, ultimately increasing the yield of the correctly folded, active protein.

Core Mechanism of Action: Stabilizing Early Folding Intermediates

The prevailing model for the mechanism of action of this compound centers on its amphiphilic character. The hydrophobic benzyl group of this compound is thought to interact with the exposed hydrophobic patches on the surface of early protein folding intermediates. These exposed hydrophobic regions are a primary driver of intermolecular aggregation. By transiently masking these patches, this compound prevents the protein intermediates from sticking to each other.

Simultaneously, the hydrophilic sulfobetaine headgroup maintains the solubility of the protein-NDSB complex in the aqueous buffer. This "solubilizing shield" effect allows the polypeptide chain sufficient time to explore its conformational space and adopt its native, thermodynamically favored structure.

Recent studies have also suggested a more specific role for some NDSBs, including those with aromatic moieties like this compound. Evidence from X-ray crystallography of a protein-NDSB-201 complex suggests that these molecules can act as "pharmacological chaperones" by binding to specific pockets on the protein surface. This binding can stabilize the folded state and further prevent aggregation. While a crystal structure of an this compound-protein complex is not yet available, the structural similarity to NDSB-201 suggests a similar mechanism may be at play.

Quantitative Data on the Efficacy of this compound

The effectiveness of this compound and related compounds in improving protein refolding yields and stability has been quantified in several studies. The following tables summarize key findings.

| Protein | NDSB Compound | Concentration | Effect on Refolding Yield | Reference |

| Hen Egg Lysozyme (reduced) | This compound-4T | 600 mM | 60% recovery of enzymatic activity | |

| Tryptophan Synthase β2 subunit | This compound-4T | 1.0 M | 100% recovery of enzymatic activity | |

| TBRII-ECD | NDSB-201 | Not specified | Up to threefold higher yield of active protein | |

| Tryptophan Synthase β2 subunit | Modified NDSBs | Not specified | 97% and 100% refolding yield |

| Protein | NDSB Compound | Concentration | Effect on Thermal Stability (ΔTm) | Reference |

| M2-1 protein | NDSB | 500 mM | +6.3 °C |

Experimental Protocols

The successful application of this compound in protein refolding requires careful optimization of experimental conditions. Below are detailed methodologies for key experiments.

General Protein Refolding Protocol by Dilution

This protocol describes a general workflow for refolding a denatured protein from inclusion bodies using this compound.

Materials:

-

Purified inclusion bodies of the target protein.

-

Solubilization Buffer: e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 10 mM DTT.

-

Refolding Buffer: Base buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl), supplemented with 0.5 - 1.0 M this compound and a redox shuffling system (e.g., 2 mM GSH / 0.2 mM GSSG) if the protein has disulfide bonds.

-

Protein concentration assay kit (e.g., BCA or Bradford).

Procedure:

-

Solubilization: Resuspend the inclusion body pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at room temperature.

-

Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.

-

Concentration Determination: Determine the protein concentration of the supernatant.

-

Refolding by Dilution: Rapidly dilute the denatured protein solution into the chilled Refolding Buffer to a final protein concentration of 10-100 µg/mL. The dilution factor should be at least 1:100 to ensure the denaturant concentration is sufficiently low.

-

Incubation: Incubate the refolding mixture at a constant temperature (typically 4°C) for 12-48 hours with gentle stirring to allow for proper folding.

-

Analysis: Assess the refolding efficiency by measuring the recovery of biological activity, or by biophysical methods such as circular dichroism (CD) spectroscopy to analyze secondary structure, intrinsic fluorescence spectroscopy to probe the tertiary structure, and size-exclusion chromatography (SEC) to check for aggregation.

Stopped-Flow Fluorescence Spectroscopy to Monitor Folding Kinetics

This technique allows for the real-time monitoring of changes in the protein's fluorescence properties during the initial milliseconds of refolding, providing insights into the formation of early folding intermediates.

Principle: The intrinsic fluorescence of tryptophan and tyrosine residues is sensitive to their local environment. As a protein folds, these residues often become buried in the hydrophobic core, leading to a change in fluorescence intensity and a blue shift in the emission maximum. By rapidly mixing the denatured protein with the refolding buffer in a stopped-flow instrument, these changes can be monitored over time.

Experimental Setup:

-

Sample Preparation:

-

Syringe A: Denatured protein (e.g., in 6 M GdnHCl) at a concentration twice the desired final concentration.

-

Syringe B: Refolding buffer with or without this compound, also at a concentration to achieve the desired final conditions after mixing.

-

-

Data Acquisition:

-

The instrument rapidly mixes the contents of the two syringes, and the reaction is monitored in an observation cell.

-

The sample is excited at a wavelength of ~280 nm or ~295 nm (for selective tryptophan excitation), and the emission is monitored, often using a cutoff filter (e.g., >320 nm) or by scanning the entire emission spectrum over time.

-

-

Data Analysis:

-

The resulting kinetic traces (fluorescence intensity vs. time) are fitted to exponential equations to determine the rate constants of the different folding phases.

-

Comparing the kinetics in the presence and absence of this compound reveals its effect on the folding pathway. A decrease in the amplitude of the fast aggregation phase is indicative of the stabilizing effect of this compound on early intermediates.

-

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

DSC is used to measure the change in heat capacity of a protein as it unfolds upon heating. The temperature at the midpoint of the unfolding transition (Tm) is a measure of the protein's thermal stability.

Principle: A solution of the protein and a reference solution (buffer) are heated at a constant rate. The instrument measures the differential heat input required to maintain the protein and reference at the same temperature. As the protein unfolds, it absorbs heat, resulting in a peak in the heat capacity profile.

Experimental Setup:

-

Sample Preparation: Prepare protein solutions at a concentration of 0.5-2 mg/mL in the desired buffer, both with and without this compound. The buffer in the reference cell must be identical to the protein's buffer.

-

Data Acquisition: The samples are scanned over a temperature range that encompasses the unfolding transition (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

-

Data Analysis:

-

The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm.

-

An increase in Tm in the presence of this compound indicates that it stabilizes the native state of the protein.

-

Conclusion

This compound is a valuable and versatile tool for overcoming the common problem of protein aggregation during in vitro refolding. Its mechanism of action, primarily through the stabilization of early folding intermediates, has been elucidated through a combination of kinetic and structural studies. The quantitative data presented in this guide highlight its significant impact on improving the yield of active proteins and enhancing their thermal stability. The detailed experimental protocols provide a practical framework for researchers to effectively utilize this compound in their own work. As the demand for functional recombinant proteins in research, medicine, and industry continues to grow, the application of chemical chaperones like this compound will undoubtedly play an increasingly important role.

References

- 1. A nondetergent sulfobetaine improves protein unfolding reversibility in microcalorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [sigmaaldrich.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Non-Detergent Sulfobetaines

For Researchers, Scientists, and Drug Development Professionals

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic, amphiphilic small molecules that have emerged as powerful tools in protein chemistry and drug development. Characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail, NDSBs possess the unique ability to stabilize proteins, enhance their solubility, and prevent aggregation without the denaturing effects of traditional detergents.[1][2] Their short hydrophobic groups prevent the formation of micelles, allowing for their easy removal from protein solutions via dialysis.[2][3] This guide provides a comprehensive overview of the function, application, and methodologies associated with NDSBs for professionals in the field.

Mechanism of Action: Preventing Aggregation at Early Folding Stages

The primary function of NDSBs is to prevent protein aggregation by interacting with early folding intermediates.[4] During protein refolding, partially folded or unfolded proteins expose hydrophobic regions that are prone to intermolecular interactions, leading to the formation of non-functional aggregates. NDSBs are thought to bind to these exposed hydrophobic patches, effectively shielding them and preventing protein-protein aggregation. This interaction stabilizes the folding intermediates, giving the protein molecules the opportunity to adopt their correct intramolecular, native conformation.

Crystallographic studies have provided molecular insight into this mechanism. For instance, NDSB-201 was found to bind to a shallow hydrophobic pocket on the Type II TGF-β receptor extracellular domain (TBRII-ECD), stabilizing its folded state and minimizing aggregation. This chaperone-like activity is crucial for improving the yield of functional proteins, particularly when expressed as inclusion bodies in recombinant systems.

// Nodes Unfolded [label="Unfolded Protein\n(Exposed Hydrophobic Regions)", fillcolor="#EA4335", fontcolor="#202124"]; Intermediate [label="Folding Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Native [label="Native Protein\n(Functional)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aggregate [label="Aggregated Protein\n(Non-functional)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NDSB [label="NDSB Molecule", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Unfolded -> Intermediate [label="Folding", color="#202124"]; Intermediate -> Native [label="Correct Folding", color="#34A853"]; Intermediate -> Aggregate [label="Aggregation Pathway", color="#EA4335"]; NDSB -> Intermediate [label="Stabilization", color="#4285F4", style=dashed]; } caption: "Mechanism of NDSB action in preventing protein aggregation."

Quantitative Impact of NDSBs on Protein Refolding and Solubility

The efficacy of NDSBs in improving protein refolding yields and enhancing solubility has been quantitatively demonstrated for numerous proteins. The optimal concentration of NDSB typically ranges from 0.5 to 1.0 M. Below are tables summarizing the reported effects.

Table 1: Effect of Non-Detergent Sulfobetaines on Protein Refolding Yield

| Protein | NDSB Type & Concentration | Starting Material | Outcome | Reference |

| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 (1 M) | 50 mg of urea-solubilized protein | 8–13 mg of purified, active protein (up to 3-fold higher yield) | |

| GST-C/EBPβ | NDSB-201 (1 M) | Inclusion bodies from 500-mL culture | 47.6% of total expressed protein recovered as functional protein | |

| Tryptophan synthase β2 subunit | Modified NDSBs | Chemically unfolded protein | 97% and 100% refolding yield achieved | |

| Hen Egg Lysozyme | NDSBs | Chemically unfolded protein | Up to 12-fold enhancement in refolding | |

| Cdc25A | NDSB-201 | Inclusion bodies | Synergistic interaction with BMC led to soluble, crystallizable protein |

Table 2: Effect of Non-Detergent Sulfobetaines on Protein Solubility and Crystallization

| Protein | NDSB Type & Concentration | Application | Quantitative Improvement | Reference |

| Microsomal membrane proteins | NDSBs | Protein Extraction | Up to 100% increase in extraction yield | |

| Membrane, nuclear, and cytoskeletal proteins | NDSBs | Protein Extraction | Up to 30% increase in extraction yield | |

| Malate dehydrogenase | NDSB-195 | Crystallization | Crystal size increased from 0.1 mm to 0.4 mm | |

| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 (50 mM) | Crystallization | Crystal growth time reduced from 1-2 weeks to 2-3 days | |

| DsbG | N/A (Dehydration method) | Crystallization | Diffraction resolution improved from 10 Å to 2 Å |

Applications in Research and Drug Development

Protein Refolding from Inclusion Bodies

A primary application of NDSBs is in the refolding of recombinant proteins expressed as insoluble inclusion bodies in bacteria. NDSBs are added to the refolding buffer to prevent aggregation during the removal of denaturants like urea or guanidine hydrochloride.

Enhancing Protein Extraction

The inclusion of NDSBs in lysis buffers can significantly improve the extraction yield of proteins from various cellular compartments, including membranes, nuclei, and the cytoskeleton. Their non-denaturing nature helps to solubilize these proteins while preserving their native structure and function.

Improving Protein Crystallization

NDSBs can be valuable additives in protein crystallization screens. By reducing non-specific aggregation and increasing protein solubility, they can promote the formation of larger, higher-quality crystals suitable for X-ray diffraction studies. In some cases, they can even facilitate the growth of new crystal forms.

Role in Therapeutic Protein Formulation

While specific case studies in publicly available literature are limited, the stabilizing properties of NDSBs make them promising candidates as excipients in the formulation of therapeutic proteins, such as monoclonal antibodies. Their ability to prevent aggregation is a critical factor in ensuring the stability, safety, and efficacy of biopharmaceutical products during storage and administration. Further research in this area is ongoing to explore their full potential in drug development.

Experimental Protocols

The following are detailed methodologies for key applications of NDSBs.

Protocol for Protein Refolding from Inclusion Bodies using NDSB-201

This protocol provides a general workflow for refolding proteins from inclusion bodies.

Materials:

-

Cell paste containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer (Lysis Buffer with 1% Triton X-100)

-

Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in Lysis Buffer)

-

Refolding Buffer (e.g., 75 mM Tris, pH 8.0, 1 M NDSB-201, 2 mM GSH, 0.5 mM GSSG)

-

Dialysis Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse cells using sonication or a French press.

-

Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.

-

Washing: Wash the pellet with Wash Buffer to remove membrane contaminants, followed by a wash with Lysis Buffer to remove the detergent.

-

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer and stir until completely dissolved.

-

Refolding: Slowly add the solubilized protein to a chilled, large volume of Refolding Buffer with gentle stirring. The final protein concentration should be low (e.g., 0.1 mg/mL) to minimize aggregation.

-

Incubation: Incubate the refolding mixture at 4°C for an extended period (e.g., 40 hours) with gentle agitation.

-

Dialysis: Transfer the refolding mixture to a dialysis bag and dialyze against Dialysis Buffer to remove the NDSB-201 and other small molecules.

-

Purification: Purify the refolded, soluble protein using appropriate chromatography techniques, such as size-exclusion chromatography.

// Nodes A [label="Cell Lysis & Inclusion\nBody Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Wash Inclusion Bodies", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Solubilization in\nDenaturant (Urea/GdnHCl)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Rapid Dilution into\nRefolding Buffer with NDSB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Incubation (4°C, 40h)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Dialysis to Remove NDSB", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Purification of\nRefolded Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } caption: "Workflow for protein refolding using NDSBs."

Protocol for Nuclear Protein Extraction

While no specific protocol detailing the use of NDSBs for nuclear protein extraction was found, NDSBs can be incorporated into existing protocols to enhance yield. The following is a general protocol that can be adapted.

Materials:

-

Cultured mammalian cells

-

Phosphate-Buffered Saline (PBS)

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors)

-

Extraction Buffer (e.g., 20 mM HEPES, pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, with protease inhibitors)

-

NDSB Stock Solution (e.g., 2 M NDSB-201)

Methodology:

-

Cell Harvesting: Harvest cells and wash with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice to allow cells to swell.

-

Cytoplasmic Fraction Removal: Disrupt the cells using a Dounce homogenizer or by passing through a narrow-gauge needle. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Protein Extraction: Resuspend the nuclear pellet in ice-cold Extraction Buffer. To potentially improve extraction yield, NDSB-201 from the stock solution can be added to the Extraction Buffer to a final concentration of 0.25-0.5 M.

-

Incubation and Clarification: Incubate the nuclear suspension on ice with agitation. Centrifuge at high speed to pellet the nuclear debris.

-

Supernatant Collection: The supernatant contains the soluble nuclear proteins.

Protocol for Using NDSBs in Protein Crystallization

This protocol provides a general guideline for using NDSBs as an additive in crystallization screens.

Materials:

-

Purified protein solution (5-20 mg/mL)

-

Crystallization screen solutions (various precipitants, buffers, and salts)

-

NDSB Stock Solution (e.g., 2 M NDSB-201)

-

Crystallization plates (e.g., 96-well)

Methodology:

-

Setup Parallel Screens: Prepare two sets of crystallization screens: one standard screen and one where a final concentration of 50-200 mM NDSB is included in the crystallization drop.

-

Hanging or Sitting Drop Vapor Diffusion:

-

Pipette the reservoir solution into the wells of the crystallization plate.

-

On a cover slip or in the drop well, mix the protein solution with the reservoir solution.

-

For the NDSB screen, add a small volume of the NDSB stock solution to the drop to achieve the desired final concentration.

-

-

Incubation: Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

-

Monitoring: Regularly monitor the plates for crystal growth over several weeks, comparing the results between the standard and NDSB-containing screens. Note any differences in crystal number, size, and morphology.

-

Optimization: If promising crystal hits are observed in the presence of NDSB, further optimize the conditions by varying the concentrations of the protein, precipitant, and NDSB, as well as the pH.

// Nodes A [label="Prepare Purified\nProtein Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Set Up Crystallization Screens\n(e.g., Sparse Matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Parallel Screen 1:\nStandard Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Parallel Screen 2:\n+ NDSB Additive", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Incubate and Monitor\nfor Crystal Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Analyze and Compare Results\n(Crystal Hits, Quality)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Optimize Conditions for\nBest Crystal Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; B -> D [color="#202124"]; C -> E [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } caption: "Workflow for screening NDSBs in protein crystallization."

Conclusion

Non-detergent sulfobetaines are versatile and effective tools for overcoming common challenges in protein research and development. Their ability to prevent aggregation, enhance solubility, and facilitate refolding and crystallization, all while being easily removable and non-denaturing, makes them superior to many traditional additives. For researchers, scientists, and drug development professionals, a thorough understanding and application of NDSBs can lead to significant improvements in protein yield, quality, and the overall efficiency of the development pipeline.

References

NDSB-256: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical and chemical properties of the non-detergent sulfobetaine, NDSB-256, and its applications in protein research and drug development.

Introduction

This compound, or 3-(Benzyldimethylammonio)propanesulfonate, is a zwitterionic, non-detergent sulfobetaine widely utilized in the fields of biochemistry and drug development. Its unique properties make it an invaluable tool for maintaining protein solubility, preventing aggregation, and facilitating the refolding of denatured proteins. Unlike traditional detergents that form micelles and can denature proteins, this compound offers a milder alternative for protein extraction, solubilization, and crystallization.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, general experimental protocols for its use, and visual representations of its role in common laboratory workflows.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.

General Properties

| Property | Value | References |

| Common Names | This compound, Non-detergent sulfobetaine 256, SB256, Dimethylbenzylammonium-1-propane sulfonate | [1][4] |

| CAS Number | 81239-45-4 | |

| Molecular Formula | C₁₂H₁₉NO₃S | |

| Molecular Weight | 257.35 g/mol | |

| Appearance | White solid | |

| Nature | Synthetic, Zwitterionic |

Solubility and Storage

| Property | Value | References |

| Solubility | Soluble in water (up to 2.0 M), methanol | |

| Storage Temperature | Room Temperature (15-30°C) | |

| Stability | Hygroscopic; protect from moisture. Stock solutions are stable for up to 3 months at room temperature. |

Mechanism of Action and Key Applications

This compound is classified as a non-detergent sulfobetaine because its short hydrophobic group prevents the formation of micelles. This characteristic is crucial as it allows for the solubilization of proteins without the denaturing effects often associated with traditional detergents. The primary mechanism of action involves the interaction of this compound's hydrophobic benzyl group with the exposed hydrophobic regions of proteins, thereby preventing protein-protein aggregation and promoting proper folding.

Its key applications in research and drug development include:

-

Preventing Protein Aggregation: this compound is highly effective at preventing the non-specific aggregation of proteins during various experimental procedures.

-

Enhancing Protein Solubilization: It significantly improves the solubilization of a wide range of proteins, including membrane proteins, without causing denaturation.

-

Facilitating Protein Refolding: this compound aids in the renaturation of chemically and thermally denatured proteins, helping them regain their native conformation and biological activity.

-

Improving Protein Crystallization: By preventing aggregation and promoting a homogenous protein solution, this compound can be a valuable additive in protein crystallization experiments, often leading to the formation of higher quality crystals.

Experimental Protocols: General Guidelines

While specific protocols are highly dependent on the protein of interest and the experimental context, the following sections provide general methodologies for the application of this compound.

Protein Solubilization and Extraction

This compound can be incorporated into lysis and extraction buffers to improve the yield of soluble proteins, particularly for challenging targets like membrane proteins.

General Buffer Formulation:

-

Buffer: A suitable biological buffer (e.g., Tris-HCl, HEPES) at a pH appropriate for the target protein.

-

This compound Concentration: Typically between 0.5 M and 1.0 M.

-

Other Additives: Salts (e.g., NaCl), reducing agents (e.g., DTT, β-mercaptoethanol), and protease inhibitors are often included as needed.

General Procedure:

-

Prepare the lysis/extraction buffer containing the desired concentration of this compound and other necessary components.

-

Resuspend the cell pellet or tissue homogenate in the prepared buffer.

-

Perform cell lysis using appropriate methods (e.g., sonication, homogenization).

-

Incubate the lysate, typically on ice or at 4°C, to allow for solubilization.

-

Clarify the lysate by centrifugation to pellet insoluble debris.

-

The supernatant containing the solubilized proteins can then be used for downstream applications.

References

- 1. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound, Zwitterionic non-detergent sulfobetaine (CAS 81239-45-4) | Abcam [abcam.com]

The Role of NDSB-256 in Preventing Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation is a significant challenge in the production of recombinant proteins and a hallmark of numerous debilitating diseases. The formation of non-functional and often toxic protein aggregates can drastically reduce the yield of active proteins in biotechnological processes and is implicated in the pathology of conditions such as Alzheimer's and Parkinson's disease. Non-Detergent Sulfobetaine 256 (NDSB-256) has emerged as a powerful chemical chaperone for preventing protein aggregation and facilitating proper protein folding. This technical guide provides an in-depth overview of the core principles of this compound's function, detailed experimental protocols for its use, and quantitative data on its efficacy.

Introduction to this compound

This compound, or 3-(N,N-Dimethyl-N-(3-sulfopropyl)-3-ammonio)-1-propanesulfonate, is a zwitterionic chemical chaperone that belongs to the class of non-detergent sulfobetaines.[1] Unlike traditional detergents that can denature proteins, NDSBs are designed to stabilize proteins and prevent aggregation without disrupting their native structure.[2] this compound possesses a hydrophilic sulfobetaine head group and a short hydrophobic tail. This amphiphilic nature allows it to interact with exposed hydrophobic regions on protein surfaces, which are often the precursors to aggregation.[1][2] A key feature of NDSBs is their inability to form micelles, even at high concentrations, which distinguishes them from detergents and allows for their easy removal from protein solutions via dialysis.[1]

Mechanism of Action

The primary mechanism by which this compound prevents protein aggregation is through its interaction with early protein folding intermediates. During the complex process of protein folding, partially folded or misfolded intermediates can expose hydrophobic amino acid residues that are normally buried within the protein's core. These exposed hydrophobic patches are "sticky" and can lead to intermolecular interactions, resulting in the formation of aggregates.

This compound acts as a "hydrophobic shield," binding to these exposed regions and preventing them from interacting with other protein molecules. This interaction is transient and does not interfere with the subsequent intramolecular folding events that lead to the native protein conformation. Studies on the refolding of tryptophan synthase have shown that this compound specifically affects the early folding phases, such as the formation of a loosely packed hydrophobic core, without altering the later stages of folding.

It is important to note that this compound's mechanism is biophysical and does not involve the modulation of specific cellular signaling pathways. Its action is direct, occurring in solution to stabilize proteins and prevent aggregation.

dot

Caption: Mechanism of this compound in preventing protein aggregation.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in preventing aggregation and promoting proper folding has been quantified for several proteins. The following tables summarize key findings from various studies.

| Protein | Assay | This compound Concentration | Result | Reference |

| Hen Egg White Lysozyme | Enzymatic Activity Assay | 1 M | 30% recovery of enzymatic activity from denatured state | |

| β-Galactosidase | Enzymatic Activity Assay | 800 mM | 16% recovery of enzymatic activity from denatured state | |

| Tryptophan Synthase | Aggregation Assay | Not specified | Prevents massive aggregation during refolding |

| Protein | Method | Parameter Measured | Observation in the Presence of NDSB-like molecules | Reference |

| Bovine Serum Albumin (BSA) | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Delayed increase in particle size, indicating slower aggregation | |

| Various Recombinant Proteins | High-Throughput Refolding Screen | Soluble Protein Yield | Increased recovery of soluble protein for a significant number of targets |

Experimental Protocols

This section provides a general framework for utilizing this compound to prevent protein aggregation during refolding from inclusion bodies. Optimization is crucial for each specific protein.

General Protein Refolding Protocol using this compound

dot

Caption: Experimental workflow for protein refolding with this compound.

Materials:

-

Purified inclusion bodies of the target protein

-

Denaturant solution (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer)

-

Refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, with other additives as required such as L-arginine, redox shuffling agents like GSH/GSSG)

-

This compound (solid)

-

Dialysis tubing and equipment

-

Spectrophotometer, DLS instrument, and other analytical equipment

Procedure:

-

Solubilization of Inclusion Bodies: Resuspend the purified inclusion bodies in the denaturant solution to a final protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

-

Preparation of Refolding Buffer: Prepare the refolding buffer and add this compound to the desired final concentration (start with a range of 0.25 M to 1 M for optimization). Ensure the this compound is completely dissolved.

-

Refolding by Dilution: Rapidly dilute the solubilized protein solution into the refolding buffer containing this compound. A dilution factor of 1:20 to 1:100 is common, aiming for a final protein concentration of 0.05-0.2 mg/mL. Perform this step at 4°C to minimize aggregation.

-

Incubation: Gently stir the refolding mixture at 4°C for 12-24 hours to allow the protein to refold.

-

Removal of Aggregates: Centrifuge the refolding mixture at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any aggregated protein.

-

Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble, refolded protein. Analyze the protein for concentration (e.g., Bradford or BCA assay), purity (SDS-PAGE), and activity (specific functional assay).

-

Removal of this compound (Optional): If required for downstream applications, this compound can be removed by dialysis against a buffer without this compound.

Optimization of this compound Concentration

The optimal concentration of this compound is protein-dependent. A screening approach is recommended to determine the most effective concentration.

Procedure:

-

Prepare a series of refolding buffers with varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, and 1 M).

-

Perform the refolding protocol as described above for each this compound concentration in parallel.

-

Analyze the soluble fraction from each condition. The optimal concentration will be the one that yields the highest amount of soluble and active protein.

-

Monitor aggregation using methods like turbidity measurements (absorbance at 340-600 nm) or Dynamic Light Scattering (DLS) to assess the size distribution of particles in solution. A lower turbidity and a smaller average particle size indicate less aggregation.

References

NDSB-256: A Technical Guide to its Zwitterionic Nature and Applications in Protein Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of NDSB-256, a non-detergent sulfobetaine, with a focus on its zwitterionic nature and effective pH range. This document provides a comprehensive overview of its applications in protein solubilization, renaturation, and crystallization, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its effective use in research and drug development.

The Zwitterionic Nature and pH Stability of this compound

This compound, with the chemical name 3-(Benzyldimethylammonio)propane-1-sulfonate, is a member of the non-detergent sulfobetaine family.[1][2] Its molecular structure contains both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[3] This dual-charge characteristic makes it a zwitterion.

A key feature of this compound is its ability to remain zwitterionic over a broad pH range.[4][5] This stability is attributed to the inherent properties of its charged functional groups. The quaternary ammonium group possesses a permanent positive charge, independent of pH. The sulfonate group is the salt of a strong acid (sulfonic acid) and therefore has a very low pKa value, meaning it remains deprotonated and negatively charged across a wide pH spectrum. While a precise numerical pH range for this compound is not explicitly defined in the literature, polysulfobetaines, a related class of compounds, are known to maintain their zwitterionic character in a pH range of approximately 2 to 14. This indicates that for all practical purposes in biological and pharmaceutical research, this compound can be considered a stable zwitterion.

This inherent zwitterionic nature across a wide pH range is advantageous as it does not significantly alter the pH of buffered solutions, even at high concentrations (0.5-1.0 M). However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some minor pH shifts may occur.

Quantitative Data on this compound Properties and Efficacy

The following tables summarize the key physical and chemical properties of this compound, along with quantitative data on its effectiveness in protein renaturation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Dimethylbenzylammonium Propane Sulfonate, SB256 | |

| Molecular Formula | C₁₂H₁₉NO₃S | |

| Molecular Weight | 257.35 g/mol | |

| Appearance | White solid | |

| Solubility in Water | > 2.0 M | |

| Purity | >97% |

Table 2: Efficacy of this compound in Enzyme Renaturation

| Enzyme | Denaturant | This compound Concentration | % Activity Restored | Reference |

| Egg White Lysozyme | Chemical/Thermal | 1 M | 30% | |

| β-Galactosidase | Chemical/Thermal | 800 mM | 16% |

Experimental Protocols

The following are detailed methodologies for the key applications of this compound, based on established protocols for non-detergent sulfobetaines.

Protein Solubilization from Inclusion Bodies

This protocol outlines a general procedure for solubilizing aggregated proteins from bacterial inclusion bodies using this compound.

Materials:

-

Cell paste containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

-

Wash Buffer (Lysis Buffer with 1% Triton X-100)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 8 M Urea or 6 M Guanidine Hydrochloride)

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5-1.0 M this compound, 1-2 mM DTT or a glutathione redox system)

-

Dialysis tubing (appropriate molecular weight cut-off)

Methodology:

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using sonication or a high-pressure homogenizer.

-

Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies.

-

Washing: Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and membrane components. Repeat this step at least twice.

-

Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and stir for 1-2 hours at room temperature to fully denature and solubilize the protein.

-

Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.

-

Refolding: Slowly add the clarified supernatant to a larger volume of chilled Refolding Buffer containing this compound with gentle stirring. A rapid dilution of 1:10 to 1:100 is recommended.

-

Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation to allow the protein to refold.

-

Dialysis: Transfer the refolding mixture to dialysis tubing and dialyze against a suitable buffer to remove the denaturant and this compound. Perform several buffer changes.

-

Purification: Purify the refolded protein using standard chromatography techniques such as size-exclusion or affinity chromatography.

Enhancement of Protein Renaturation

This protocol describes the use of this compound to improve the yield of active protein during the refolding of a denatured, purified protein.

Materials:

-

Purified, denatured protein solution (in 8 M Urea or 6 M Guanidine Hydrochloride)

-

Renaturation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5-1.0 M this compound)

-

Activity Assay reagents specific to the protein of interest

Methodology:

-

Preparation of Renaturation Buffer: Prepare the Renaturation Buffer containing the desired concentration of this compound. Chill the buffer to 4°C.

-

Initiation of Renaturation: Rapidly dilute the denatured protein solution into the chilled Renaturation Buffer. The final protein concentration should be low enough to minimize aggregation (typically in the µg/mL to low mg/mL range).

-

Incubation: Incubate the renaturation mixture at a controlled temperature (often 4°C) for a period of time determined by the specific protein's refolding kinetics (can range from minutes to hours).

-

Activity Measurement: At various time points, take aliquots of the renaturation mixture and measure the biological activity of the protein using a suitable assay. A control renaturation reaction without this compound should be run in parallel for comparison.

Visualizing Workflows and Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. This compound, Zwitterionic non-detergent sulfobetaine (CAS 81239-45-4) | Abcam [abcam.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

NDSB-256: A Technical Guide to a Versatile Tool in Protein Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein biochemistry and drug development, maintaining the native structure and function of proteins is paramount. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools for protein stabilization, solubilization, and the prevention of aggregation. Among these, NDSB-256 (3-(Benzyldimethylammonio)propane-1-sulfonate) has garnered significant attention for its efficacy in a wide range of applications, from enhancing the extraction of membrane-associated proteins to facilitating the refolding of denatured enzymes and aiding in protein crystallization.[1][2] This technical guide provides an in-depth overview of the discovery, development, and core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows.

Physicochemical Properties and Mechanism of Action

This compound is a synthetic, zwitterionic, non-detergent sulfobetaine.[1][3] Its molecular structure, featuring a hydrophilic sulfobetaine head group and a short hydrophobic benzyl group, prevents the formation of micelles, a key differentiator from traditional detergents. This non-micellar nature allows for its easy removal by dialysis. This compound is highly soluble in water and does not significantly alter the pH or viscosity of biological buffers.

The primary mechanism of action of this compound is believed to involve its interaction with the hydrophobic regions of proteins, thereby preventing the intermolecular hydrophobic interactions that lead to aggregation. It is particularly effective in preventing the aggregation of early folding intermediates, facilitating the correct folding pathway. Unlike harsh denaturants, this compound is non-denaturing, even at high concentrations, preserving the biological activity of most enzymes.

Quantitative Data on this compound

The following tables summarize key quantitative data regarding the physicochemical properties of this compound and its effects on protein stability and function.

| Property | Value | Reference(s) |

| Molecular Weight | 257.35 Da | |

| Molecular Formula | C₁₂H₁₉NO₃S | |

| CAS Number | 81239-45-4 | |

| Purity | >97% | |

| Form | Solid | |

| Solubility in Water | > 2.0 M (highly soluble) | |

| Storage Temperature | Room Temperature |

Table 1: Physicochemical Properties of this compound.

| Application | Protein | This compound Concentration | Observed Effect | Reference(s) |

| Enzyme Activity Restoration | Denatured Hen Egg Lysozyme | 1 M | 30% restoration of enzymatic activity | |

| Denatured β-galactosidase | 800 mM | 16% restoration of enzymatic activity | ||

| Protein Solubilization | Membrane, nuclear, and cytoskeletal-associated proteins | Not specified | Up to 30% increase in extraction yield | |

| Protein Crystallization | Malate Dehydrogenase (MDH) | Not specified | Increased crystal size from 0.1 to 0.4 mm | |

| Desulfovibrio gigas Type II Ferredoxin | Not specified | Reduction in crystal twinning, new crystal form |

Table 2: Quantitative Effects of this compound on Protein Stability and Function.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Solubilization and Refolding of Inclusion Bodies

Inclusion bodies, dense aggregates of misfolded recombinant proteins, are a common challenge in protein expression. This compound can be a valuable tool in their solubilization and subsequent refolding.

Materials:

-

Inclusion body pellet

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer 1 (Lysis Buffer with 1% Triton X-100)

-

Wash Buffer 2 (Lysis Buffer with 1 M NaCl)

-

Solubilization Buffer (8 M Urea or 6 M Guanidine Hydrochloride in Lysis Buffer, with 0.5-1.0 M this compound and a reducing agent like 20 mM DTT)

-

Refolding Buffer (Lysis Buffer with decreasing concentrations of the denaturant and this compound, often containing additives like L-arginine)

Procedure:

-

Isolation and Washing of Inclusion Bodies:

-

Resuspend the cell pellet containing inclusion bodies in Lysis Buffer.

-

Lyse the cells using sonication or a French press.

-

Centrifuge the lysate to pellet the inclusion bodies.

-

Wash the pellet sequentially with Wash Buffer 1 and Wash Buffer 2 to remove membrane fragments and contaminating proteins.

-

-

Solubilization:

-

Resuspend the washed inclusion body pellet in Solubilization Buffer.

-

Incubate with gentle agitation until the pellet is fully dissolved.

-

-

Refolding:

-

Employ a refolding method such as dialysis or dilution.

-

For dialysis, place the solubilized protein in a dialysis bag and dialyze against Refolding Buffer with gradually decreasing concentrations of the denaturant and this compound.

-

For dilution, rapidly or slowly dilute the solubilized protein into a large volume of Refolding Buffer.

-

-

Purification and Analysis:

-

Purify the refolded protein using standard chromatography techniques.

-

Assess the purity and folding state of the protein using SDS-PAGE, size-exclusion chromatography, and functional assays.

-

Protocol 2: Protein Extraction from E. coli

This compound can enhance the extraction yield of proteins, particularly those that are prone to aggregation or are associated with cellular structures.

Materials:

-

E. coli cell pellet

-

Extraction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with 0.5-1.0 M this compound and protease inhibitors)

Procedure:

-

Resuspend the E. coli cell pellet in ice-cold Extraction Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the protein extract using SDS-PAGE and Western blotting to confirm the presence and yield of the target protein.

Protocol 3: Protein Crystallization

This compound can act as a beneficial additive in protein crystallization, improving crystal quality and even enabling the formation of new crystal forms.

Materials:

-

Purified and concentrated protein solution

-

Crystallization screen solutions (precipitants, buffers, salts)

-

This compound stock solution (e.g., 2 M in water, sterile filtered)

Procedure:

-

Incorporate this compound into the Crystallization Trial:

-

Add this compound to the protein solution to a final concentration of 0.5-1.0 M before mixing with the crystallization screen solution.

-

-

Set up Crystallization Plates:

-

Use vapor diffusion (hanging or sitting drop) or other crystallization methods.

-

Mix the protein/NDSB-256 solution with the crystallization screen solution in the drop.

-

-

Incubate and Monitor:

-

Incubate the crystallization plates at a constant temperature.

-

Regularly monitor the drops for crystal growth.

-

-

Optimization:

-

If initial hits are found, optimize the crystallization conditions by varying the concentrations of the precipitant, protein, and this compound, as well as the pH.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships involving this compound.

Caption: Workflow for Solubilization and Refolding of Inclusion Bodies with this compound.

Caption: General Workflow for Protein Crystallization incorporating this compound.

Conclusion

This compound has established itself as a valuable and versatile reagent in the biochemist's toolkit. Its unique properties as a non-detergent, zwitterionic compound that effectively prevents protein aggregation without causing denaturation make it suitable for a wide array of applications. From enhancing the yield of difficult-to-express proteins to facilitating their refolding and crystallization, this compound offers a mild yet powerful solution to common challenges in protein research and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As research continues, the full potential of this compound and other non-detergent sulfobetaines in advancing our understanding of protein structure and function is yet to be fully realized.

References

NDSB-256 in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of proteomics research, the effective solubilization and stabilization of proteins are paramount for downstream analytical success. Non-detergent sulfobetaine 256 (NDSB-256) has emerged as a powerful tool, offering a unique combination of properties that facilitate the study of challenging proteins, including those embedded in membranes, sequestered in inclusion bodies, or prone to aggregation. This technical guide provides a comprehensive overview of the applications of this compound in proteomics, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this versatile zwitterionic compound.

Introduction to this compound

This compound, with the chemical name 3-(Benzyldimethylammonio)propanesulfonate, is a non-denaturing, zwitterionic compound that has gained prominence in proteomics for its ability to enhance protein solubility and prevent aggregation without disrupting protein structure.[1][2] Unlike traditional detergents that form micelles and can denature proteins, this compound's short hydrophobic group and sulfobetaine hydrophilic group prevent micelle formation.[3][4] This characteristic allows for its easy removal by dialysis, a significant advantage in sample preparation for downstream applications such as mass spectrometry and protein crystallization.[3]

Key Properties of this compound:

-

Non-denaturing: Preserves the native structure and biological activity of proteins.

-

Zwitterionic: Carries no net charge over a wide pH range, making it compatible with techniques like isoelectric focusing.

-

Enhances Solubility: Effectively solubilizes membrane proteins, nuclear proteins, and cytoskeletal-associated proteins.

-

Prevents Aggregation: Interacts with hydrophobic regions on proteins to prevent non-specific aggregation.

-

Easily Removable: Does not form micelles and can be readily removed from protein solutions via dialysis.

-

UV Transparency: Does not significantly absorb in the near-UV range, minimizing interference with protein quantification.

Quantitative Data on this compound Performance

The efficacy of this compound in various proteomics applications has been quantitatively assessed. The following tables summarize key performance metrics, providing a clear comparison for researchers evaluating its potential use.

| Application | Protein/Enzyme | This compound Concentration | Outcome | Reference |

| Protein Extraction | Membrane, Nuclear, and Cytoskeletal Proteins | Not Specified | Up to 30% increase in extraction yield | |

| Enzyme Renaturation | Denatured Egg-White Lysozyme | 1 M | 30% restoration of enzymatic activity | |

| Enzyme Renaturation | Denatured β-galactosidase | 800 mM | 16% restoration of enzymatic activity | |

| Protein Crystallization | Lysozyme | 0.25 M (NDSB-195) | Nearly doubles protein solubility | |

| Protein Crystallization | Lysozyme | 0.75 M (NDSB-195) | Nearly triples protein solubility | |

| Protein Crystallization | Malate Dehydrogenase (MDH) | Not Specified (NDSB-195) | Increased crystal size from 0.1 to 0.4 mm |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Solubilization of Membrane Proteins

This protocol outlines the extraction of integral membrane proteins from cultured cells.

Materials:

-

Cell pellet

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing 0.5 M - 1.0 M this compound

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

Procedure:

-

Cell Lysis:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in Lysis Buffer.

-

Homogenize the cell suspension on ice using a Dounce homogenizer or sonication.

-

-

Membrane Fractionation:

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant containing cytosolic proteins.

-

-

Solubilization:

-

Resuspend the crude membrane pellet in Solubilization Buffer.

-

Incubate on a rotator or with gentle agitation for 1-2 hours at 4°C.

-

-

Isolation of Solubilized Proteins:

-

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

The supernatant contains the solubilized membrane proteins.

-

Solubilization and Refolding of Inclusion Body Proteins

This protocol describes a general method for recovering active proteins from inclusion bodies.

Materials:

-

Inclusion body pellet

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1% Triton X-100

-

Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5 M - 1.0 M this compound, 20 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM L-arginine, 1 mM GSH, 0.1 mM GSSG

-

Dialysis tubing (appropriate MWCO)

Procedure:

-

Inclusion Body Washing:

-

Resuspend the inclusion body pellet in Wash Buffer.

-

Incubate with agitation for 30 minutes at 4°C.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C and discard the supernatant.

-

Repeat the wash step twice.

-

-

Solubilization:

-

Resuspend the washed inclusion bodies in Solubilization Buffer.

-

Incubate with stirring for 1-2 hours at room temperature.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet any remaining insoluble material.

-

-

Refolding by Dialysis:

-

Transfer the supernatant containing the solubilized protein to dialysis tubing.

-

Dialyze against 100 volumes of Refolding Buffer at 4°C with gentle stirring.

-

Perform several buffer changes over 24-48 hours.

-

-

Clarification:

-

After dialysis, centrifuge the refolded protein solution at 15,000 x g for 20 minutes at 4°C to remove any precipitated protein.

-

The supernatant contains the refolded, soluble protein.

-

Sample Preparation for Two-Dimensional Gel Electrophoresis (2D-PAGE)

This protocol details the preparation of protein samples for isoelectric focusing (IEF), the first dimension of 2D-PAGE.

Materials:

-

Protein sample (e.g., cell lysate, tissue homogenate)

-

2D Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS

-

This compound solution (2 M stock)

-

Dithiothreitol (DTT)

-

Carrier Ampholytes (e.g., IPG Buffer)

-

Bromophenol Blue

Procedure:

-

Initial Solubilization:

-

Solubilize the protein sample in 2D Lysis Buffer.

-

-

Addition of this compound:

-

To improve the solubilization of hydrophobic proteins, add this compound to a final concentration of 0.5 M.

-

-

Reduction and Additives:

-

Add DTT to a final concentration of 65 mM.

-

Add carrier ampholytes to the appropriate final concentration for the chosen pH range.

-

Add a trace amount of Bromophenol Blue as a tracking dye.

-

-

Incubation and Clarification:

-

Incubate the sample for 1 hour at room temperature with occasional vortexing.

-

Centrifuge at 16,000 x g for 20 minutes at room temperature to pellet any insoluble material.

-

-

Loading:

-

The supernatant is ready for loading onto the IEF strip.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows involving this compound.

Conclusion

This compound is a valuable and versatile reagent in the proteomics toolkit. Its non-denaturing and zwitterionic properties, coupled with its ability to enhance protein solubility and prevent aggregation, make it particularly well-suited for the study of challenging proteins. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their workflows, ultimately leading to more robust and reproducible results in their proteomic analyses. As with any methodology, empirical optimization for specific proteins of interest is recommended to achieve the best possible outcomes.

References

Methodological & Application

Application Notes: NDSB-256 for Enhancing Protein Recovery from Inclusion Bodies

Introduction

The overexpression of recombinant proteins in bacterial hosts like E. coli frequently leads to the formation of insoluble protein aggregates known as inclusion bodies (IBs).[1] While the high concentration of the target protein in IBs is an advantage for initial purification, recovering biologically active protein requires harsh solubilization and complex refolding procedures that often result in low yields.[1][2] Non-Detergent Sulfobetaines (NDSBs) are a class of zwitterionic, amphiphilic small molecules that offer a milder alternative to traditional denaturants. NDSB-256, in particular, is used to prevent protein aggregation, increase the solubility of purified proteins, and facilitate the refolding of denatured proteins into their native, active conformation.

Unlike strong denaturants such as guanidine hydrochloride (Gnd-HCl) or urea which completely unfold proteins, this compound is a non-denaturing agent. Its proposed mechanism involves the interaction of its short hydrophobic group with exposed hydrophobic patches on protein folding intermediates. This interaction shields these regions, preventing the non-specific protein-protein interactions that lead to aggregation and allowing for correct refolding pathways to proceed. NDSBs do not form micelles, are highly soluble in water, do not significantly alter pH, and can be easily removed by dialysis.

These application notes provide a detailed protocol for the isolation of inclusion bodies and a strategy for incorporating this compound into the protein refolding step to improve the recovery of functional proteins.

Data Presentation: Efficacy of NDSB Compounds

The following table summarizes quantitative data from studies on the effects of NDSB compounds on protein solubility and the recovery of enzymatic activity during renaturation.

| Protein Studied | NDSB Compound | Concentration | Observed Effect | Reference |

| Hen Egg Lysozyme | This compound-4T | 600 mM | 60% recovery of enzymatic activity during in-vitro renaturation. | |

| Tryptophan Synthase β2 Subunit | This compound-4T | 1.0 M | 100% recovery of enzymatic activity from a chemically unfolded state. | |

| Lysozyme | NDSB-195 | 0.25 M | Solubility nearly doubled at pH 4.6. | |

| Lysozyme | NDSB-195 | 0.75 M | Solubility nearly tripled at pH 4.6. | |

| Malate Dehydrogenase (MDH) | NDSB-195 | Not Specified | Increased crystal size from 0.1 mm to 0.4 mm. |

Experimental Protocols

This section details the sequential process for recovering proteins from inclusion bodies, with a focus on the application of this compound during the refolding stage.

Part 1: Isolation and Washing of Inclusion Bodies

This protocol describes the purification of inclusion bodies from the cell lysate. The objective is to remove contaminating cellular components like membranes and soluble proteins.

Materials:

-

Cell Pellet containing overexpressed protein

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5–1.0 % Triton X-100, 5 mM DTT

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 2 M Urea, 2% Triton X-100

-

Final Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA

-

Lysozyme

-

DNase I

Procedure:

-

Cell Resuspension: Thaw the cell pellet on ice and resuspend it in 10 mL of ice-cold Lysis Buffer per gram of wet cell paste. Ensure the suspension is homogenous.

-

Lysis:

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Lyse the cells completely using a sonicator or a French press. For sonication, use short bursts (e.g., 4 cycles of 20 seconds on, 30 seconds off) on ice to prevent overheating.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 20-30 minutes to reduce the viscosity of the lysate.

-

-

Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Carefully decant and discard the supernatant, which contains soluble proteins.

-

First Wash: Resuspend the pellet in 20 mL of Wash Buffer. Use a homogenizer or sonicator (3 x 10-second bursts) to ensure complete resuspension. This step removes membrane proteins and other contaminants.

-

Centrifugation: Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Repeat Wash: Repeat steps 4 and 5 for a more thorough wash if necessary.

-

Final Wash: Resuspend the pellet in 20 mL of Final Wash Buffer (without urea or detergent) to remove residual washing agents.

-

Final Collection: Centrifuge at 15,000 x g for 20 minutes at 4°C. The resulting pellet consists of purified inclusion bodies.

Part 2: Solubilization of Inclusion Body Protein

This step uses a strong denaturant to solubilize the aggregated protein from the purified inclusion bodies.

Materials:

-

Purified Inclusion Body Pellet

-

Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 6 M Guanidine-HCl (or 8 M Urea), 10-50 mM DTT

Procedure:

-

Resuspension: Add Solubilization Buffer to the inclusion body pellet. A volume of 5-10 mL per gram of the original wet cell pellet is a good starting point.

-

Incubation: Stir or gently agitate the suspension at room temperature for 1-2 hours, or overnight at 4°C, to ensure complete solubilization. The solution should become clear.

-

Clarification: Centrifuge the solution at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

-

Collection: Collect the supernatant containing the denatured and solubilized protein. At this stage, protein concentration can be determined using a BCA assay.

Part 3: Protein Refolding by Dilution with this compound

This protocol uses rapid dilution to lower the denaturant concentration, allowing the protein to refold. This compound is included in the refolding buffer to act as a "chaperone-like" additive, preventing aggregation and promoting the formation of the native structure.

Materials:

-

Solubilized Protein Solution (from Part 2)

-